molecular formula C10H24ClNO2 B1283878 (2-Methoxyethoxymethyl)triethylammonium Chloride CAS No. 60043-43-8

(2-Methoxyethoxymethyl)triethylammonium Chloride

Cat. No.: B1283878
CAS No.: 60043-43-8
M. Wt: 225.75 g/mol
InChI Key: SOEVDEHHMZNQOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethoxymethyl)triethylammonium chloride is a quaternary ammonium salt characterized by a triethylammonium core substituted with a 2-methoxyethoxymethyl group. Its structure combines hydrophilic (methoxyethoxy) and lipophilic (triethylammonium) moieties, making it a versatile compound in organic synthesis and materials science. The compound is identified by CAS number 60043-43-8 and is commercially available for specialized applications . Its synthesis typically involves alkylation or quaternization reactions, with purification steps often requiring removal of byproducts like triethylammonium chloride through filtration .

Preparation Methods

Primary Synthetic Route

Reaction Scheme

The most common and well-documented preparation method involves the nucleophilic substitution reaction:

$$
\text{Triethylamine} + \text{(2-Methoxyethoxymethyl) chloride} \rightarrow \text{(2-Methoxyethoxymethyl)triethylammonium chloride}
$$

  • Reagents:
    • Triethylamine (Nucleophile)
    • (2-Methoxyethoxymethyl) chloride (Electrophile)
  • Solvent: Typically diethyl ether or other inert, aprotic solvents
  • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference
  • Temperature: Ambient to mild heating (around 25°C)
  • Reaction Time: Approximately 16 hours for completion
  • Purification: Recrystallization or vacuum drying to obtain a moisture-free, high-purity product.

Detailed Procedure

  • The (2-methoxyethoxymethyl) chloride is purified by fractional distillation under vacuum to remove impurities such as methoxyethanol, formaldehyde, and HCl.
  • Triethylamine is added in slight excess (about 1.3 equivalents) to the purified (2-methoxyethoxymethyl) chloride in diethyl ether.
  • The mixture is stirred under an inert atmosphere at room temperature for 16 hours to allow complete quaternization.
  • The resulting this compound precipitates or is isolated by solvent removal and recrystallization.
  • The product is dried under vacuum to remove residual solvents and moisture, yielding a white to light yellow crystalline solid with melting point around 62–66 °C.

Industrial and Scale-Up Considerations

  • Industrial synthesis follows the same fundamental reaction but optimizes parameters such as solvent volume, temperature control, and reaction time to maximize yield and purity.
  • The reaction is typically conducted in large reactors under inert atmosphere with continuous stirring.
  • Post-reaction, the product is isolated by crystallization and dried under controlled conditions to prevent hydrolysis or degradation.
  • Storage under inert gas and moisture exclusion is critical for long-term stability.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Reactants Triethylamine, (2-methoxyethoxymethyl) chloride 1.0 eq chloride, 1.3 eq triethylamine
Solvent Diethyl ether or inert aprotic solvent Dry, oxygen-free
Atmosphere Nitrogen or argon Prevent moisture interference
Temperature 20–25 °C (room temperature) Mild heating possible
Reaction Time 16 hours Ensures complete quaternization
Purification Recrystallization, vacuum drying Remove residual solvents and moisture
Product State White to light yellow crystalline solid Melting point 62–66 °C
Storage Inert gas, cool and dark place Hygroscopic, moisture sensitive

Research Findings and Notes

  • The reaction proceeds via nucleophilic substitution where triethylamine attacks the electrophilic carbon of the (2-methoxyethoxymethyl) chloride, forming the quaternary ammonium salt.
  • The purity of the starting (2-methoxyethoxymethyl) chloride is crucial; impurities can lead to side reactions or lower yields.
  • The product’s stability is enhanced by careful drying and storage under inert atmosphere to prevent hydrolysis of the ether linkage.
  • The compound’s quaternary ammonium structure imparts unique solubility and reactivity properties, making it valuable in biochemical and synthetic applications.
  • Industrial methods emphasize scale-up efficiency and product consistency, often employing continuous stirring and controlled temperature profiles.

Additional Notes on Related Compounds and Precursors

  • (2-Methoxyethoxymethyl) chloride, the key precursor, can be synthesized from methoxyethanol and s-trioxane by bubbling dry HCl gas, followed by purification via vacuum distillation.
  • The MEM protecting group introduced by this compound is preferred over methoxymethyl (MOM) groups due to better formation and removal characteristics in organic synthesis.
  • Safety considerations include the toxicity and moisture sensitivity of the precursor and product; proper handling and protective measures are mandatory.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethoxymethyl)triethylammonium Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield triethylamine and (2-methoxyethoxymethyl) alcohol .

Scientific Research Applications

(2-Methoxyethoxymethyl)triethylammonium Chloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Methoxyethoxymethyl)triethylammonium Chloride involves its interaction with biological membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. Additionally, it can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

The following analysis compares (2-Methoxyethoxymethyl)triethylammonium Chloride with structurally related quaternary ammonium salts, focusing on substituent effects, stability, solubility, and applications.

Structural and Functional Group Comparisons

Compound Substituent Key Functional Groups Applications
This compound 2-Methoxyethoxymethyl Ether, quaternary ammonium Phase-transfer catalysis, ionic liquids, polymer modification
Benzyltriethylammonium Chloride (BTEAC) Benzyl Aromatic, quaternary ammonium Esterification catalyst, surfactant
(Benzamidomethyl)triethylammonium Chloride Benzamidomethyl Amide, quaternary ammonium Nucleophilic substitution reactions (e.g., with thiols, amines)
(2-Hydroxyethyl)trimethylammonium Chloride (Choline Chloride) 2-Hydroxyethyl Hydroxyl, quaternary ammonium Pharmaceutical excipient, feed additive, biodegradable solvent
Propionyl Triethylammonium Chloride Propionyl Carbonyl, quaternary ammonium Labile ionic intermediate in acyl transfer reactions

Key Observations :

  • Ether vs. Aromatic Groups : The methoxyethoxy group enhances polarity and solubility in polar aprotic solvents compared to BTEAC’s benzyl group, which favors organic phases .
  • Amide vs. Ether : The benzamidomethyl group in enables nucleophilic reactions, while the methoxyethoxy group may stabilize metal ions or act as a coordinating ligand.
  • Hydroxyethyl vs. Methoxyethoxy : Choline chloride’s hydroxyl group increases hydrophilicity, making it water-soluble, whereas the methoxyethoxy group offers tunable solubility in mixed solvents .

Stability and Reactivity

  • Thermal Stability : Aliphatic quaternary ammonium salts (e.g., propionyl triethylammonium chloride) decompose at lower temperatures (e.g., 60°C) compared to aromatic derivatives (e.g., p-nitrobenzoyl pyridinium chloride, stable up to 120°C) . The methoxyethoxy group likely confers moderate stability, intermediate between aliphatic and aromatic salts.
  • Chemical Reactivity : The methoxyethoxy group is less reactive toward nucleophiles than benzamidomethyl or acylated derivatives, making it suitable for mild reaction conditions .

Solubility and Phase Behavior

Compound Solubility in Water Solubility in Organic Solvents Phase-Transfer Capability
This compound Moderate High (THF, CH2Cl2) Effective for polar-aprotic/organic interfaces
BTEAC Low High (benzene, toluene) Preferred for non-polar systems
Choline Chloride High Low Limited to aqueous phases

Biological Activity

(2-Methoxyethoxymethyl)triethylammonium Chloride (MEMTEA) is a quaternary ammonium compound that has garnered attention in biological research due to its unique structural features and potential applications. This article delves into the compound's biological activity, synthesis, and its implications in various biochemical contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₂₄ClNO₂
  • Molecular Weight : 225.76 g/mol
  • Solubility : Soluble in water and organic solvents

The compound features a triethylammonium group that enhances its biological activity and a methoxyethoxymethyl substituent that improves solubility and stability in various environments. Its quaternary ammonium structure allows for significant interactions with biological membranes, which is crucial for its functionality in cellular studies .

Antimicrobial Effects

Research indicates that MEMTEA exhibits antimicrobial properties, making it a candidate for applications in microbial control and biocidal formulations. Its ability to disrupt microbial cell membranes is attributed to its cationic nature, which facilitates interaction with negatively charged components of microbial cells .

Cellular Interactions

MEMTEA has been shown to influence ion channel activity and membrane fluidity, critical for physiological processes. It interacts with proteins and nucleic acids, potentially modulating cellular functions and enhancing the efficacy of therapeutic agents. Studies have demonstrated its role as a biochemical reagent in proteomics research, where it aids in the study of cellular processes by facilitating the uptake of other compounds through cell membranes .

The biological activity of MEMTEA can be explained through several mechanisms:

  • Membrane Interaction : The quaternary ammonium structure enables MEMTEA to integrate into lipid bilayers, altering membrane permeability.
  • Nucleophilic Substitution : The presence of functional groups allows for nucleophilic substitution reactions, which can modify biomolecules and affect their function.
  • Ionic Interactions : MEMTEA can engage in ionic interactions with negatively charged biomolecules, influencing various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the unique features of MEMTEA, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
TriethylamineC₆H₁₅NSimple amine; lacks methoxy group
Benzyltriethylammonium ChlorideC₁₃H₂₀ClNContains a benzyl group; used in phase transfer reactions
Cetyltrimethylammonium BromideC₂₁H₃₈BrNCommon surfactant; larger hydrophobic tail
This compound C₁₀H₂₄ClNO₂Unique methoxyethoxymethyl substituent enhances solubility

MEMTEA's methoxyethoxymethyl substituent distinguishes it from simpler quaternary ammonium compounds by enhancing its solubility and potential biological interactions .

Case Studies and Research Findings

Several studies have explored the applications of MEMTEA in various contexts:

  • Antimicrobial Applications : In vitro studies have demonstrated MEMTEA's effectiveness against specific bacterial strains, suggesting its potential use in developing antimicrobial agents.
  • Cellular Uptake Studies : Research has indicated that MEMTEA can facilitate the uptake of therapeutic compounds into cells, enhancing their bioavailability and efficacy .
  • Proteomics Research : As a biochemical reagent, MEMTEA has been utilized in proteomics to study protein interactions and modifications, showcasing its versatility in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (2-Methoxyethoxymethyl)triethylammonium Chloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of triethylamine with 2-methoxyethoxymethyl chloride (MEM-Cl). Key parameters include:

  • Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of MEM-Cl .
  • Temperature : Reactions are performed at 0–25°C to control exothermic quaternization and avoid side reactions like decomposition .
  • Stoichiometry : Excess triethylamine (1.2–1.5 equivalents) ensures complete conversion of MEM-Cl, as unreacted MEM-Cl poses safety risks (flammability, carcinogenicity) .
  • Workup : Precipitation with diethyl ether or acetone isolates the product. Purity is confirmed via <sup>1</sup>H NMR (e.g., δ 3.5–3.7 ppm for methoxyethoxy protons) .

Q. How should researchers safely handle this compound given its hazardous classification?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to skin/eye irritation (H315/H319) and flammability (H226) .
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent moisture absorption and degradation .
  • Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks for the methoxyethoxy group (δ 3.2–3.7 ppm) and triethylammonium moiety (δ 1.2–1.5 ppm for CH3, δ 3.0–3.3 ppm for N-CH2) .
  • FT-IR : Confirm C-O-C stretching (1100–1250 cm<sup>-1</sup>) and quaternary ammonium N<sup>+</sup> (2400–2600 cm<sup>-1</sup>) .
  • Mass spectrometry (ESI-MS) : Detect [M-Cl]<sup>+</sup> ions to verify molecular weight .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be stabilized to improve reproducibility?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation/hydrolysis of MEM-Cl .
  • Low-temperature quenching : Add reaction mixtures to cold ether (-20°C) to minimize decomposition of the ammonium salt .
  • Additives : Include radical inhibitors (e.g., BHT) to suppress side reactions during prolonged storage .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability studies : Perform stress testing at 40–60°C and pH 2–12 to identify degradation products via HPLC-MS .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions (e.g., activation energy for hydrolysis) .
  • Comparative NMR : Track chemical shift changes in D2O vs. CDCl3 to assess proton exchange and ionic dissociation .

Q. How does the counterion (Cl<sup>-</sup>) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Ion-pairing studies : Use conductometry or <sup>35</sup>Cl NMR to measure chloride dissociation in polar aprotic solvents (e.g., DMF) .
  • Kinetic isotope effects : Compare reaction rates with Cl<sup>-</sup> vs. Br<sup>-</sup> to assess nucleophilicity .
  • DFT calculations : Model transition states to predict regioselectivity in SN2 reactions .

Q. What methodologies are recommended for analyzing trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Separate impurities using C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • LC-MS/MS : Identify byproducts like triethylamine or MEM-Cl adducts via fragmentation patterns .
  • Karl Fischer titration : Quantify residual moisture (target <0.1% w/w) to prevent salt hydrolysis .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 253–254°C vs. decomposition above 245°C)?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry to distinguish melting from decomposition events .
  • Recrystallization studies : Test purity via repeated crystallization from ethanol/water mixtures .
  • Comparative XRD : Analyze crystal structure changes pre- and post-melting to confirm thermal stability .

Properties

IUPAC Name

triethyl(2-methoxyethoxymethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVDEHHMZNQOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)COCCOC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553420
Record name N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60043-43-8
Record name N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.